molecular formula C10H8BrIN2O2 B1506995 Ethyl 5-bromo-3-iodoimidazo[1,2-a]pyridine-2-carboxylate CAS No. 885271-42-1

Ethyl 5-bromo-3-iodoimidazo[1,2-a]pyridine-2-carboxylate

Cat. No. B1506995
CAS RN: 885271-42-1
M. Wt: 394.99 g/mol
InChI Key: KAIGFABRIGFUDI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 5-bromo-3-iodoimidazo[1,2-a]pyridine-2-carboxylate is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields. This compound has been synthesized using different methods and has been extensively studied for its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments.

Scientific Research Applications

Ethyl 5-bromo-3-iodoimidazo[1,2-a]pyridine-2-carboxylate has potential applications in various areas of scientific research. It has been studied as a potential anticancer agent due to its ability to inhibit the growth of cancer cells. It has also been investigated as a potential inhibitor of enzymes involved in the biosynthesis of cholesterol and as a potential inhibitor of protein kinases involved in various signaling pathways.

Mechanism of Action

The mechanism of action of Ethyl 5-bromo-3-iodoimidazo[1,2-a]pyridine-2-carboxylate is not fully understood. However, it has been suggested that it may inhibit the activity of enzymes involved in various signaling pathways, leading to the inhibition of cell growth and proliferation.
Biochemical and Physiological Effects:
Ethyl 5-bromo-3-iodoimidazo[1,2-a]pyridine-2-carboxylate has been shown to have biochemical and physiological effects in various studies. It has been shown to inhibit the growth of cancer cells and to decrease the levels of cholesterol in cells. It has also been shown to have anti-inflammatory effects.

Advantages and Limitations for Lab Experiments

One advantage of using Ethyl 5-bromo-3-iodoimidazo[1,2-a]pyridine-2-carboxylate in lab experiments is its potential as a selective inhibitor of enzymes involved in various signaling pathways. It is also relatively easy to synthesize. However, one limitation is that its mechanism of action is not fully understood, which may limit its use in certain experiments.

Future Directions

There are several future directions for the study of Ethyl 5-bromo-3-iodoimidazo[1,2-a]pyridine-2-carboxylate. One direction is to investigate its potential as an anticancer agent in vivo. Another direction is to study its effects on other signaling pathways and enzymes. Additionally, further studies are needed to fully understand its mechanism of action and to optimize its synthesis method.

properties

IUPAC Name

ethyl 5-bromo-3-iodoimidazo[1,2-a]pyridine-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8BrIN2O2/c1-2-16-10(15)8-9(12)14-6(11)4-3-5-7(14)13-8/h3-5H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KAIGFABRIGFUDI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(N2C(=N1)C=CC=C2Br)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8BrIN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00722937
Record name Ethyl 5-bromo-3-iodoimidazo[1,2-a]pyridine-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00722937
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

394.99 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 5-bromo-3-iodoimidazo[1,2-a]pyridine-2-carboxylate

CAS RN

885271-42-1
Record name Ethyl 5-bromo-3-iodoimidazo[1,2-a]pyridine-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00722937
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Ethyl 5-bromo-3-iodoimidazo[1,2-a]pyridine-2-carboxylate
Reactant of Route 2
Reactant of Route 2
Ethyl 5-bromo-3-iodoimidazo[1,2-a]pyridine-2-carboxylate
Reactant of Route 3
Ethyl 5-bromo-3-iodoimidazo[1,2-a]pyridine-2-carboxylate
Reactant of Route 4
Reactant of Route 4
Ethyl 5-bromo-3-iodoimidazo[1,2-a]pyridine-2-carboxylate
Reactant of Route 5
Reactant of Route 5
Ethyl 5-bromo-3-iodoimidazo[1,2-a]pyridine-2-carboxylate
Reactant of Route 6
Reactant of Route 6
Ethyl 5-bromo-3-iodoimidazo[1,2-a]pyridine-2-carboxylate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.